Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a class of tetrahydrobenzo[b]thiophene derivatives with diverse biological and pharmacological applications. These compounds are characterized by a bicyclic tetrahydrobenzo[b]thiophene core functionalized with carboxamide and ester groups. This article provides a comparative analysis of this compound with structurally similar analogues, focusing on synthesis, structural features, biological activities, and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-2-26-21(25)17-14-9-5-6-10-16(14)28-19(17)22-18(23)15-11-12-7-3-4-8-13(12)20(24)27-15/h3-4,7-8,15H,2,5-6,9-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUUZDDVXKLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 423.49 g/mol. The structure features multiple functional groups that contribute to its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. For instance, one study evaluated the cytotoxic effects of various compounds against MCF-7 breast cancer cells. The compound showed an IC50 value of 23.2 μM, indicating moderate cytotoxicity. The treatment resulted in apoptosis and necrosis in cancer cells, with a notable increase in early and late apoptotic populations compared to untreated controls .
Analgesic Activity
The analgesic potential of related compounds has been assessed using the "hot plate" method on outbred white mice. Findings indicated that certain derivatives possess analgesic effects that exceed those of standard analgesics like metamizole . This suggests that the compound may also exhibit pain-relieving properties.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through both apoptotic and necrotic pathways .
- Enzyme Inhibition : Some studies suggest that compounds within this class may inhibit specific enzymes linked to cancer progression and inflammation.
Case Studies and Research Findings
A comprehensive analysis of various studies reveals the following key findings:
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were evaluated for their ability to scavenge free radicals using methods such as DPPH radical scavenging and nitric oxide scavenging assays. The results showed that certain derivatives had comparable activity to standard antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. In one study, ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates were synthesized and tested against various bacterial strains. The results demonstrated notable antibacterial activity, with specific derivatives showing significant inhibition zones in agar diffusion tests . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of related compounds. For example, certain tetrahydrobenzo[b]thiophene derivatives were shown to inhibit pro-inflammatory cytokines in vitro. This could indicate a pathway for the development of anti-inflammatory drugs targeting conditions like arthritis or other inflammatory diseases .
Synthesis Methodologies
The synthesis of ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method is the Gewald reaction, which combines an aldehyde or ketone with an activated nitrile and sulfur in the presence of a base to form the core structure .
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Aldehyde/Ketone + Activated Nitrile + Sulfur | Base (e.g., sodium ethoxide) | Tetrahydrobenzo[b]thiophene derivative |
| 2 | Tetrahydrobenzo[b]thiophene + Carboxylic Acid Derivative | Reflux | This compound |
Case Study 1: Antioxidant Evaluation
In a study conducted by Madhavi et al., various derivatives of ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were synthesized and evaluated for antioxidant activity using multiple assays. The study concluded that specific compounds exhibited superior activity compared to established antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of synthesized tetrahydrobenzo[b]thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed lower cytotoxicity towards mammalian cells compared to conventional antibiotics .
Comparison with Similar Compounds
Key Comparisons
Insights :
- Petasis reactions offer modularity but suffer from moderate yields (~22%) .
- Knoevenagel condensations achieve higher yields, likely due to optimized stepwise protocols .
Structural and Functional Comparisons
Core Modifications
- Tetrahydrobenzo[b]thiophene Core : Common to all analogues.
- Substituent Variability: Target Compound: 1-Oxoisochroman-3-carboxamido group (rigid bicyclic system). 6o: 4-Hydroxyphenyl and ethoxy groups . 3a: Ethoxycarbonylamino and phenyl groups . 5 (): 2-Chloroethylureido moiety .
Electronic and Steric Effects
Apoptosis Induction
- Ethyl 2-amino derivatives (e.g., 3a) show apoptosis-inducing activity in breast cancer models .
- Cyanoacrylamide derivatives (5a-i): Potential kinase inhibitors, though specific IC50 values are unreported in the evidence .
Enzyme Inhibition
- Ureido Derivatives : Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido) analogues exhibit soluble epoxide hydrolase (sEH) inhibition (IC50 < 1 µM) .
Physicochemical Properties
Key Notes:
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling an isochroman-3-carboxylic acid derivative with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Acylation : React the amino group of the tetrahydrobenzo[b]thiophene core with 1-oxoisochroman-3-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with a base like triethylamine .
- Reflux and Purification : Reflux for 12–24 hours under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradient) to achieve >95% purity .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agent) and solvent polarity to improve yields. Microwave-assisted synthesis may reduce reaction time .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 4.2–4.4 ppm for ester -OCH₂CH₃, δ 7.0–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for ester/amide, NH stretches at 3200–3350 cm⁻¹) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
Advanced: How can this compound serve as a precursor for heterocyclic systems, and what reaction mechanisms are involved?
Methodological Answer:
The tetrahydrobenzo[b]thiophene core and amide group enable diverse cyclization reactions:
- Thiazole/Pyrimidine Formation : React with thioureas or isothiocyanates (e.g., lauroyl isothiocyanate) to form thiazolidinones via intramolecular cyclization .
- Triazine Synthesis : Use with malononitrile under acidic conditions to generate fused 1,3,5-triazines, leveraging nucleophilic attack at the amide carbonyl .
- Mechanistic Insight : DFT calculations or isotopic labeling can elucidate transition states in cycloaddition reactions .
Advanced: What pharmacological mechanisms underlie its biological activity, and how are target interactions validated?
Methodological Answer:
Reported activities (antibacterial, anticancer) likely stem from:
- Enzyme Inhibition : Molecular docking studies suggest binding to bacterial enoyl-ACP reductase (FabI) or human topoisomerase II .
- Apoptosis Induction : In vitro assays (e.g., caspase-3 activation, Annexin V staining) validate pro-apoptotic effects in cancer cells .
- Validation : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Advanced: How do structural modifications (e.g., substituents on the isochroman ring) affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Fluorine or nitro groups at the isochroman 6-position enhance antibacterial potency by improving membrane permeability .
- Steric Effects : Bulky tert-butyl substituents on the tetrahydrobenzo[b]thiophene reduce cytotoxicity but improve solubility .
- SAR Workflow : Synthesize analogs via parallel combinatorial chemistry and screen using MIC (microbial) or IC₅₀ (cancer) assays .
Advanced: What strategies address poor aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the ester to a carboxylate salt (e.g., sodium or lysine derivative) .
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-Solvent Systems : Employ cyclodextrin complexes or DMSO:PBS (10:90) mixtures for intraperitoneal administration .
Advanced: How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer profiling to ensure reproducibility .
- Control for Stereochemistry : Verify enantiopurity via chiral HPLC; racemic mixtures may exhibit mixed activity .
- Meta-Analysis : Apply multivariate statistics to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
